N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a chemical compound with a complex molecular structure It belongs to the class of sulfonamide compounds, which are known for their diverse applications in various fields such as medicine, agriculture, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common approach is to start with 6-ethoxypyridazine-3-carboxylic acid, which undergoes a series of reactions including nitration, sulfonation, and amide formation.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.
Substitution: The ethoxy group on the pyridazine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Nitroso derivatives.
Reduction Products: Amines.
Substitution Products: Derivatives with different functional groups replacing the ethoxy group.
Scientific Research Applications
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, as it can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit certain enzymes by binding to their active sites.
Receptors: It may interact with specific receptors, altering their signaling pathways.
Pathways: The compound can affect various metabolic and signaling pathways within cells.
Comparison with Similar Compounds
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is similar to other sulfonamide compounds, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:
Sulfaethoxypyridazine: A closely related compound with similar applications.
Sulfaethoxypyridazine derivatives: Variants of the compound with different substituents on the pyridazine ring.
Uniqueness: The presence of the nitro group and the specific arrangement of the ethoxy and phenyl groups contribute to its unique chemical and biological properties, making it distinct from other sulfonamide compounds.
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Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S/c1-2-27-18-11-10-17(19-20-18)13-4-3-5-14(12-13)21-28(25,26)16-8-6-15(7-9-16)22(23)24/h3-12,21H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHZBNBPEKCGKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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